molecular formula C19H21BrOSi B14518706 {2-Bromo-9-[(prop-2-en-1-yl)oxy]-9H-fluoren-9-yl}(trimethyl)silane CAS No. 62654-69-7

{2-Bromo-9-[(prop-2-en-1-yl)oxy]-9H-fluoren-9-yl}(trimethyl)silane

Cat. No.: B14518706
CAS No.: 62654-69-7
M. Wt: 373.4 g/mol
InChI Key: DKNVCWGVLQMDRQ-UHFFFAOYSA-N
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Description

{2-Bromo-9-[(prop-2-en-1-yl)oxy]-9H-fluoren-9-yl}(trimethyl)silane is a chemical compound that belongs to the class of organosilicon compounds. It is characterized by the presence of a bromine atom, a fluorenyl group, and a trimethylsilyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-Bromo-9-[(prop-2-en-1-yl)oxy]-9H-fluoren-9-yl}(trimethyl)silane typically involves the following steps:

    Formation of the Fluorenyl Intermediate: The starting material, 9H-fluorene, is brominated to form 2-bromo-9H-fluorene.

    Allylation: The 2-bromo-9H-fluorene is then reacted with allyl alcohol in the presence of a base to form 2-bromo-9-[(prop-2-en-1-yl)oxy]-9H-fluorene.

    Silylation: Finally, the 2-bromo-9-[(prop-2-en-1-yl)oxy]-9H-fluorene is treated with trimethylsilyl chloride in the presence of a base to yield this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

{2-Bromo-9-[(prop-2-en-1-yl)oxy]-9H-fluoren-9-yl}(trimethyl)silane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction Reactions: The fluorenyl group can participate in oxidation and reduction reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.

    Elimination Reactions: Strong bases like potassium tert-butoxide are often used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Major Products Formed

    Substitution Reactions: Products include derivatives where the bromine atom is replaced by another functional group.

    Elimination Reactions: Alkenes are typically formed as major products.

    Oxidation Reactions: Oxidized fluorenyl derivatives are produced.

Scientific Research Applications

{2-Bromo-9-[(prop-2-en-1-yl)oxy]-9H-fluoren-9-yl}(trimethyl)silane has several scientific research applications:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound is explored for its potential use in the development of novel materials with unique properties.

    Pharmaceutical Research: It serves as a building block in the synthesis of biologically active compounds.

    Catalysis: The compound is investigated for its role as a catalyst or catalyst precursor in various chemical reactions.

Mechanism of Action

The mechanism of action of {2-Bromo-9-[(prop-2-en-1-yl)oxy]-9H-fluoren-9-yl}(trimethyl)silane involves its ability to participate in various chemical reactions due to the presence of reactive sites such as the bromine atom and the fluorenyl group. These reactive sites allow the compound to interact with other molecules, facilitating the formation of new chemical bonds and the transformation of substrates.

Comparison with Similar Compounds

Similar Compounds

    {2-Bromo-9-[(prop-2-en-1-yl)oxy]-9H-fluoren-9-yl}(trimethyl)silane: Similar compounds include other brominated fluorenyl derivatives and trimethylsilyl-substituted compounds.

    This compound: Compounds with similar structures but different substituents, such as {2-Bromo-9-[(prop-2-en-1-yl)oxy]-9H-fluoren-9-yl}(triethyl)silane.

Uniqueness

The uniqueness of this compound lies in its specific combination of a bromine atom, a fluorenyl group, and a trimethylsilyl group. This combination imparts distinct reactivity and properties, making it valuable for various applications in research and industry.

Properties

CAS No.

62654-69-7

Molecular Formula

C19H21BrOSi

Molecular Weight

373.4 g/mol

IUPAC Name

(2-bromo-9-prop-2-enoxyfluoren-9-yl)-trimethylsilane

InChI

InChI=1S/C19H21BrOSi/c1-5-12-21-19(22(2,3)4)17-9-7-6-8-15(17)16-11-10-14(20)13-18(16)19/h5-11,13H,1,12H2,2-4H3

InChI Key

DKNVCWGVLQMDRQ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1(C2=CC=CC=C2C3=C1C=C(C=C3)Br)OCC=C

Origin of Product

United States

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